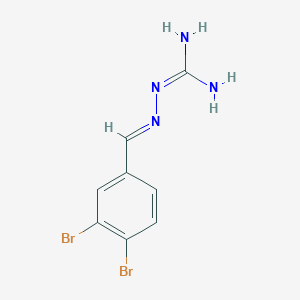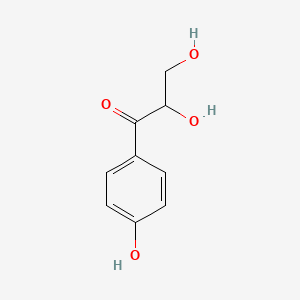![molecular formula C22H18BrN3O2 B12369010 6-bromo-2-[1-(2,5-dimethylphenyl)-5-methyl-1H-pyrazol-4-yl]quinoline-4-carboxylic acid](/img/structure/B12369010.png)
6-bromo-2-[1-(2,5-dimethylphenyl)-5-methyl-1H-pyrazol-4-yl]quinoline-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-bromo-2-[1-(2,5-dimethylphenyl)-5-methyl-1H-pyrazol-4-yl]quinoline-4-carboxylic acid is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a bromine atom at the 6th position of the quinoline ring, a pyrazole ring substituted with a 2,5-dimethylphenyl group, and a carboxylic acid group at the 4th position of the quinoline ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
准备方法
The synthesis of 6-bromo-2-[1-(2,5-dimethylphenyl)-5-methyl-1H-pyrazol-4-yl]quinoline-4-carboxylic acid involves several steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Bromination: The quinoline ring is then brominated at the 6th position using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Formation of the Pyrazole Ring: The pyrazole ring is synthesized by the reaction of hydrazine with a 1,3-diketone.
Coupling of the Pyrazole and Quinoline Rings: The pyrazole ring is then coupled with the brominated quinoline ring through a Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a boronic acid derivative.
Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced at the 4th position of the quinoline ring through a carboxylation reaction using carbon dioxide and a suitable base.
化学反应分析
6-bromo-2-[1-(2,5-dimethylphenyl)-5-methyl-1H-pyrazol-4-yl]quinoline-4-carboxylic acid undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline-4-carboxylic acid derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of quinoline-4-methanol derivatives.
Substitution: The bromine atom at the 6th position can be substituted with various nucleophiles such as amines, thiols, or alkoxides through nucleophilic substitution reactions.
Coupling Reactions: The compound can undergo coupling reactions such as Suzuki-Miyaura coupling, Heck reaction, and Sonogashira coupling to form various biaryl and heteroaryl derivatives.
科学研究应用
6-bromo-2-[1-(2,5-dimethylphenyl)-5-methyl-1H-pyrazol-4-yl]quinoline-4-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
作用机制
The mechanism of action of 6-bromo-2-[1-(2,5-dimethylphenyl)-5-methyl-1H-pyrazol-4-yl]quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to the modulation of their activity.
Pathways Involved: The compound may affect various cellular pathways, including signal transduction, gene expression, and metabolic pathways, resulting in its biological effects.
相似化合物的比较
6-bromo-2-[1-(2,5-dimethylphenyl)-5-methyl-1H-pyrazol-4-yl]quinoline-4-carboxylic acid can be compared with other similar compounds:
6-bromoquinoline: This compound lacks the pyrazole and carboxylic acid groups, making it less complex and potentially less biologically active.
2-[1-(2,5-dimethylphenyl)-5-methyl-1H-pyrazol-4-yl]quinoline-4-carboxylic acid: This compound lacks the bromine atom, which may affect its reactivity and biological activity.
Quinoline-4-carboxylic acid: This compound lacks both the bromine and pyrazole groups, making it a simpler molecule with different chemical and biological properties.
属性
分子式 |
C22H18BrN3O2 |
|---|---|
分子量 |
436.3 g/mol |
IUPAC 名称 |
6-bromo-2-[1-(2,5-dimethylphenyl)-5-methylpyrazol-4-yl]quinoline-4-carboxylic acid |
InChI |
InChI=1S/C22H18BrN3O2/c1-12-4-5-13(2)21(8-12)26-14(3)18(11-24-26)20-10-17(22(27)28)16-9-15(23)6-7-19(16)25-20/h4-11H,1-3H3,(H,27,28) |
InChI 键 |
JXQKIGDGFGLLMV-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)C)N2C(=C(C=N2)C3=NC4=C(C=C(C=C4)Br)C(=C3)C(=O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


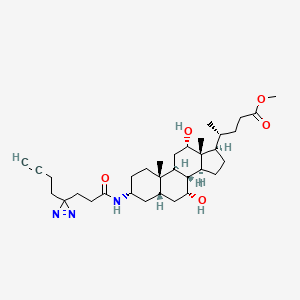
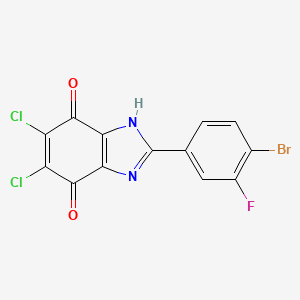


![(2S)-2-[[2-[[2-[3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]acetyl]amino]acetyl]amino]-N-[2-[[2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethoxy]methylamino]-2-oxoethyl]-3-phenylpropanamide](/img/structure/B12368956.png)
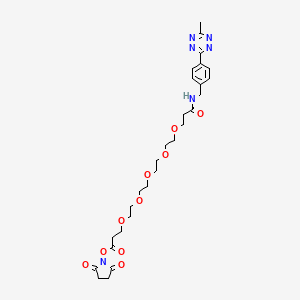
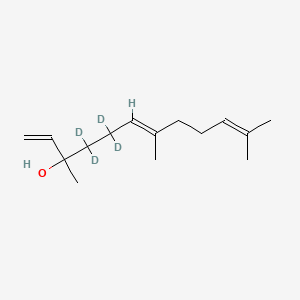
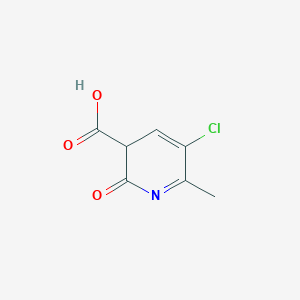
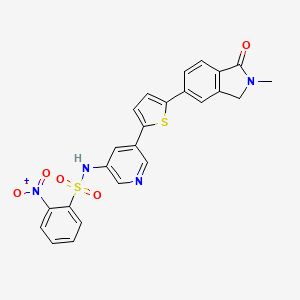
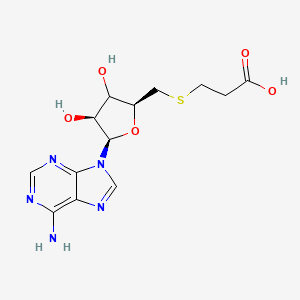

![5-methyl-4-oxo-4aH-thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B12368978.png)
